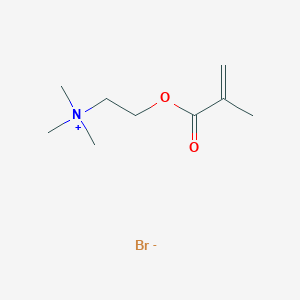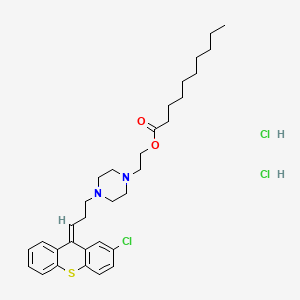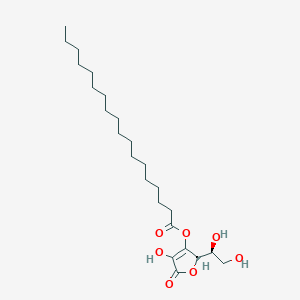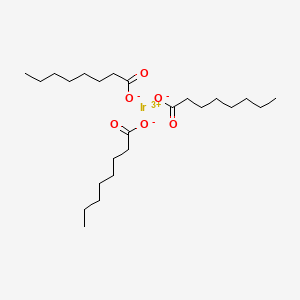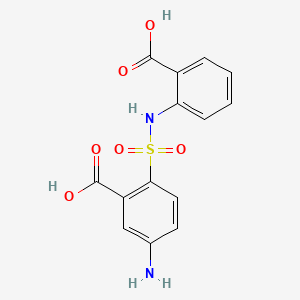![molecular formula C15H12Br4O2 B13787380 2,2'-Isopropylidenebis[4,6-dibromophenol] CAS No. 97890-15-8](/img/structure/B13787380.png)
2,2'-Isopropylidenebis[4,6-dibromophenol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Isopropylidenebis[4,6-dibromophenol] is a brominated flame retardant commonly used in various industrial applications. It is known for its effectiveness in reducing the flammability of materials, making it a valuable compound in the production of plastics, electronics, and textiles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Isopropylidenebis[4,6-dibromophenol] typically involves the bromination of bisphenol A. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine compound under controlled conditions. The process involves the following steps:
- Dissolution of bisphenol A in a suitable solvent.
- Addition of the brominating agent to the solution.
- Control of temperature and reaction time to ensure complete bromination.
- Purification of the product through recrystallization or other methods.
Industrial Production Methods
Industrial production of 2,2’-Isopropylidenebis[4,6-dibromophenol] follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Isopropylidenebis[4,6-dibromophenol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to remove bromine atoms, leading to the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of brominated quinones and other oxidation products.
Reduction: Formation of less brominated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
2,2’-Isopropylidenebis[4,6-dibromophenol] has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Investigated for its potential use in drug development and as a model compound for studying brominated phenols.
Industry: Widely used as a flame retardant in the production of plastics, electronics, and textiles.
Mecanismo De Acción
The mechanism of action of 2,2’-Isopropylidenebis[4,6-dibromophenol] as a flame retardant involves the release of bromine radicals during combustion. These radicals interfere with the combustion process by reacting with free radicals, thereby slowing down or stopping the flame propagation. The compound’s molecular targets include the reactive species involved in the combustion process, and its pathways involve the formation of stable brominated products that inhibit further combustion.
Comparación Con Compuestos Similares
2,2’-Isopropylidenebis[4,6-dibromophenol] can be compared with other brominated flame retardants such as:
Tetrabromobisphenol A: Similar in structure but with different bromination patterns.
Hexabromocyclododecane: A cyclic brominated flame retardant with different applications.
Decabromodiphenyl ether: Another widely used brominated flame retardant with a different molecular structure.
The uniqueness of 2,2’-Isopropylidenebis[4,6-dibromophenol] lies in its specific bromination pattern and its effectiveness in various applications, particularly in the production of flame-retardant materials.
Propiedades
Número CAS |
97890-15-8 |
|---|---|
Fórmula molecular |
C15H12Br4O2 |
Peso molecular |
543.9 g/mol |
Nombre IUPAC |
2,4-dibromo-6-[2-(3,5-dibromo-2-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H12Br4O2/c1-15(2,9-3-7(16)5-11(18)13(9)20)10-4-8(17)6-12(19)14(10)21/h3-6,20-21H,1-2H3 |
Clave InChI |
IKFALGJPNJYZFW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(C(=CC(=C1)Br)Br)O)C2=C(C(=CC(=C2)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


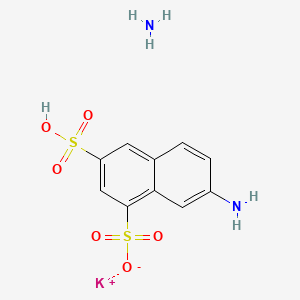
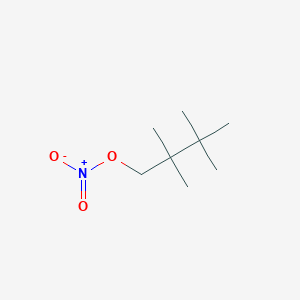
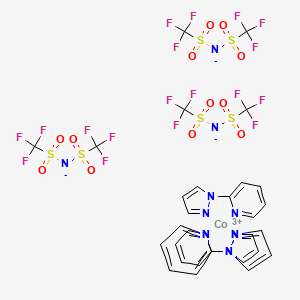
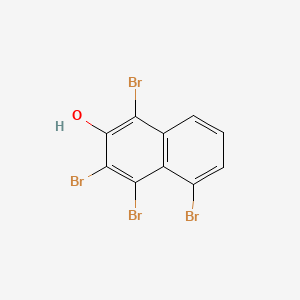
![[2-(Aminomethyl)-4-methoxyphenyl]acetic acid](/img/structure/B13787319.png)
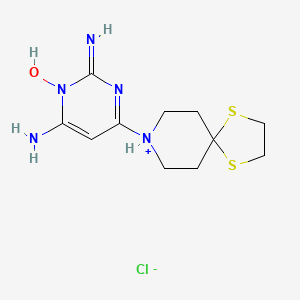
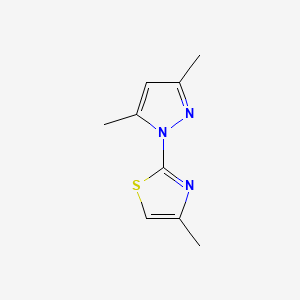
![Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride](/img/structure/B13787333.png)

